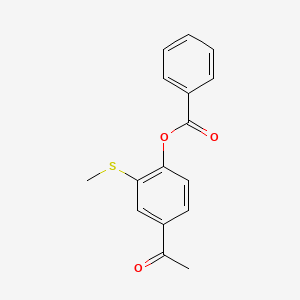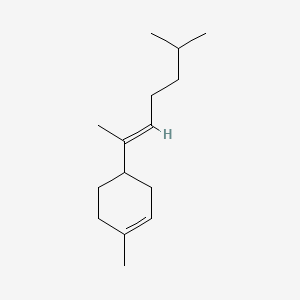
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- is an organic compound belonging to the class of cycloalkenes Cycloalkenes are hydrocarbons containing a ring structure with one or more double bonds This particular compound features a cyclohexene ring substituted with a 1,5-dimethyl-1-hexenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with 1,5-dimethyl-1-hexene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as zeolites or metal oxides may be employed to facilitate the reaction. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to maximize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can yield saturated hydrocarbons.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.
Substitution: Chlorine gas in the presence of UV light or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Formation of cyclohexanol, cyclohexanone, or cyclohexanecarboxylic acid.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexenes.
Applications De Recherche Scientifique
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as an intermediate in the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism by which Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A simpler cycloalkene with a single double bond.
1-Methylcyclohexene: A cyclohexene derivative with a methyl group.
4-(1,5-Dimethyl-1-hexenyl)cyclohexene: A similar compound with a different substitution pattern.
Uniqueness
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
74253-03-5 |
|---|---|
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
1-methyl-4-[(E)-6-methylhept-2-en-2-yl]cyclohexene |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h7-8,12,15H,5-6,9-11H2,1-4H3/b14-7+ |
Clé InChI |
SLJMTUKVGJMCEJ-VGOFMYFVSA-N |
SMILES isomérique |
CC1=CCC(CC1)/C(=C/CCC(C)C)/C |
SMILES canonique |
CC1=CCC(CC1)C(=CCCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)



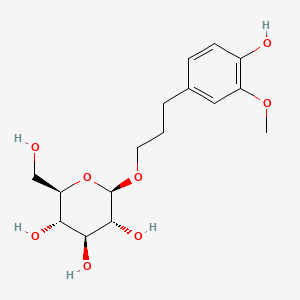


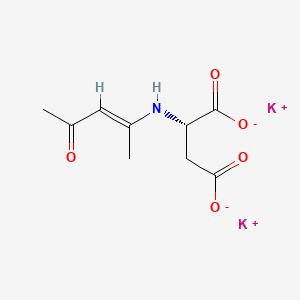
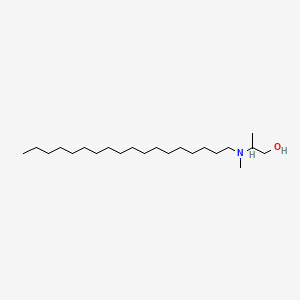


![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)

